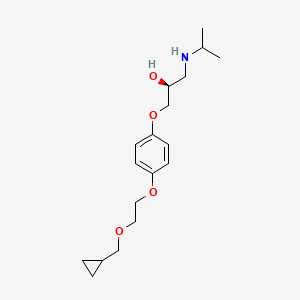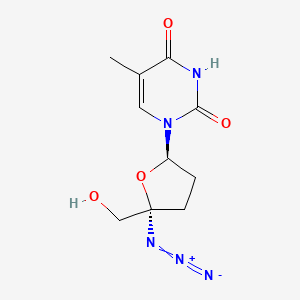
10-Undecenamide, N-(3-pyridylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Undecenamide, N-(3-pyridylmethyl)- is an organic compound with the molecular formula C17H26N2O. It consists of 17 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is known for its unique structure, which includes a pyridylmethyl group attached to an undecenamide backbone. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 10-Undecenamide, N-(3-pyridylmethyl)- typically involves the reaction of 10-undecenoic acid with 3-pyridylmethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
In industrial settings, the production of 10-Undecenamide, N-(3-pyridylmethyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
10-Undecenamide, N-(3-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The pyridylmethyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the existing substituents.
Addition: The double bond in the undecenamide backbone allows for addition reactions with reagents like hydrogen (hydrogenation) or halogens (halogenation).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-Undecenamide, N-(3-pyridylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 10-Undecenamide, N-(3-pyridylmethyl)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Undecenamide, N-(3-pyridylmethyl)- involves its interaction with specific molecular targets. The pyridylmethyl group can bind to receptors or enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
10-Undecenamide, N-(3-pyridylmethyl)- can be compared with other similar compounds, such as:
10-Undecenamide: Lacks the pyridylmethyl group, resulting in different chemical and biological properties.
N-(3-Pyridylmethyl)acetamide: Contains a shorter acetamide backbone, leading to variations in reactivity and applications.
N-(3-Pyridylmethyl)decanamide: Has a decanamide backbone, which affects its physical and chemical characteristics.
The presence of the pyridylmethyl group in 10-Undecenamide, N-(3-pyridylmethyl)- imparts unique properties that distinguish it from these related compounds .
Properties
CAS No. |
102613-10-5 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)undec-10-enamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-12-17(20)19-15-16-11-10-13-18-14-16/h2,10-11,13-14H,1,3-9,12,15H2,(H,19,20) |
InChI Key |
BNNWRZUACUPXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


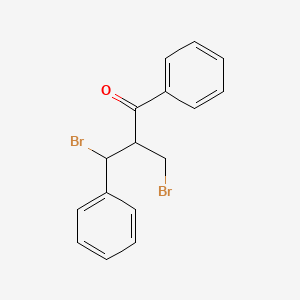



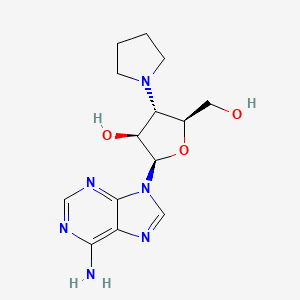
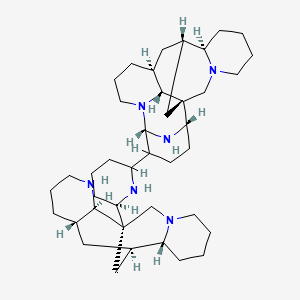

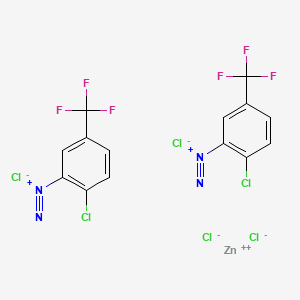

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
